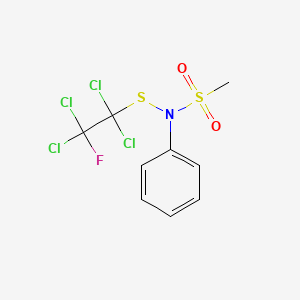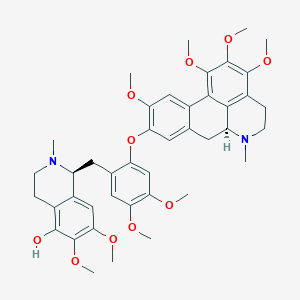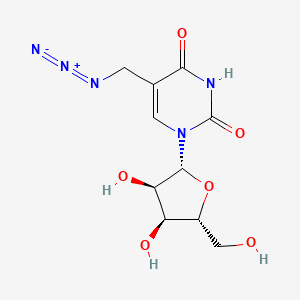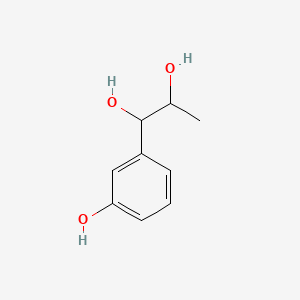
2-Chloro-6,7-dimethoxyquinazolin-4-amine Mesilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxyquinazolin-4-amine Mesilate typically involves the chlorination of 6,7-dimethoxyquinazolin-4-amine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are generally aligned with standard practices for producing pharmaceutical impurities. These methods ensure high purity and consistency, often adhering to ISO 17025 standards for the development and production of reference standards .
化学反応の分析
Types of Reactions
2-Chloro-6,7-dimethoxyquinazolin-4-amine Mesilate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
科学的研究の応用
2-Chloro-6,7-dimethoxyquinazolin-4-amine Mesilate has several scientific research applications:
Chemistry: Used as a reference standard in analytical development and method validation.
Biology: Investigated for its potential interactions with biological molecules.
Industry: Utilized in the quality control and stability testing of pharmaceutical products.
作用機序
The mechanism of action of 2-Chloro-6,7-dimethoxyquinazolin-4-amine Mesilate involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, influencing various physiological pathways . This binding can affect blood pressure regulation and other cardiovascular functions .
類似化合物との比較
Similar Compounds
Doxazosin Mesilate: A related compound used in the treatment of hypertension and benign prostatic hyperplasia.
Terazosin Hydrochloride: Another alpha1-adrenergic receptor antagonist with similar applications.
Prazosin Hydrochloride: Used for similar therapeutic purposes but with different pharmacokinetic properties.
Uniqueness
2-Chloro-6,7-dimethoxyquinazolin-4-amine Mesilate is unique due to its specific chemical structure, which allows for distinct interactions with molecular targets. Its role as an impurity standard also sets it apart from other compounds in the same family .
特性
分子式 |
C11H14ClN3O5S |
|---|---|
分子量 |
335.76 g/mol |
IUPAC名 |
2-chloro-6,7-dimethoxyquinazolin-4-amine;methanesulfonic acid |
InChI |
InChI=1S/C10H10ClN3O2.CH4O3S/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12;1-5(2,3)4/h3-4H,1-2H3,(H2,12,13,14);1H3,(H,2,3,4) |
InChIキー |
BKRBUEOHTZLEDZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


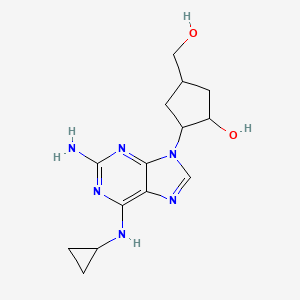
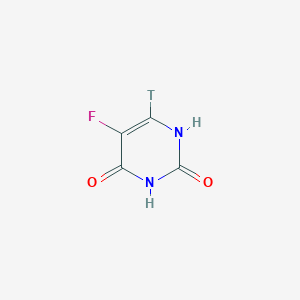
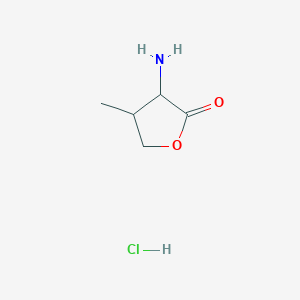
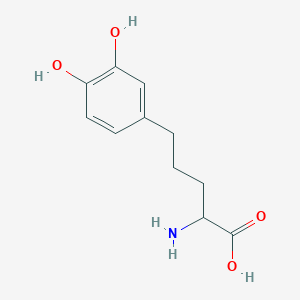

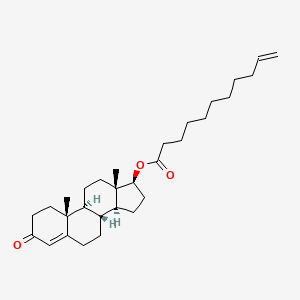
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
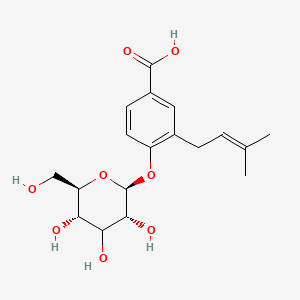

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
